(2-Cyclopentyl-2-methoxyethyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopentyl-2-methoxyethyl)(methyl)amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is also known by its IUPAC name, 2-cyclopentyl-2-methoxy-N-methylethan-1-amine . This compound is typically stored at 4°C and is known for its liquid physical form .
Vorbereitungsmethoden
The synthesis of (2-Cyclopentyl-2-methoxyethyl)(methyl)amine involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with 2-methoxyethylamine under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2-Cyclopentyl-2-methoxyethyl)(methyl)amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(2-Cyclopentyl-2-methoxyethyl)(methyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopentyl-2-methoxyethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopentyl-2-methoxyethyl)(methyl)amine can be compared with other similar compounds, such as:
Cyclopentylamine: This compound has a similar cyclopentyl group but lacks the methoxyethyl and methylamine functionalities.
2-Methoxyethylamine: This compound contains the methoxyethyl group but does not have the cyclopentyl and methylamine groups.
N-Methylcyclopentylamine: This compound has the cyclopentyl and methylamine groups but lacks the methoxyethyl group.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C9H19NO |
---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-cyclopentyl-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C9H19NO/c1-10-7-9(11-2)8-5-3-4-6-8/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
WNNNJVLVTFFTDF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1CCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.